

An In-depth Technical Guide to Nonanenitrile (CAS 2243-27-8)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Nonanenitrile*

Cat. No.: *B147369*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonanenitrile, also known by synonyms such as Pelargonitrile and Octyl cyanide, is a linear aliphatic nitrile with the chemical formula $C_9H_{17}N$.^{[1][2]} It is characterized by a nine-carbon chain with a cyano (-C≡N) functional group at one terminus.^[2] At room temperature, it exists as a colorless to pale yellow liquid with a faint, fatty odor.^[1] The presence of the polar nitrile group and a long, nonpolar alkyl chain gives the molecule a dual nature, making it insoluble in water but soluble in organic solvents like ethanol and acetone.^{[1][2]} This compound serves as a versatile intermediate in organic synthesis, finding applications in the production of pharmaceuticals and agrochemicals.^{[1][2]}

Physicochemical and Toxicological Data

A summary of key quantitative data for **Nonanenitrile** is presented below for easy reference and comparison.

Table 1: Physicochemical Properties of **Nonanenitrile**

Property	Value	Source(s)
Identifiers		
CAS Number	2243-27-8	[3] [4]
EC Number	218-808-9	[3]
Beilstein Registry No.	1746339	[3] [5]
PubChem CID	16715	[6]
Molecular Properties		
Molecular Formula	C ₉ H ₁₇ N	[1] [2] [4]
Molecular Weight	139.24 g/mol	[3] [6]
Canonical SMILES	CCCCCCCCC#N	[3] [6]
InChIKey	PLZZPPHAMDJOSR-UHFFFAOYSA-N	[3] [4] [6]
Physical Properties		
Physical State	Liquid	[1] [3]
Melting Point	-34.2 °C to -35 °C	[5] [7] [8]
Boiling Point	224 - 225.2 °C @ 760 mmHg	[1] [3] [5] [8]
Density	0.786 g/mL at 25 °C	[3] [8]
Vapor Density	4.6 (vs air)	[3] [5]
Vapor Pressure	0.1 ± 0.4 mmHg at 25°C	[5]
Refractive Index	n _{20/D} 1.426	[3] [8]
Flash Point	81.1 - 82 °C (Closed Cup)	[3] [5]
Solubility		
Water	Poor/Insoluble	[1] [2]
Organic Solvents	Soluble (e.g., ethanol, acetone)	[1]

Table 2: Toxicological and Safety Data

Parameter	Value	Details	Source(s)
Acute Toxicity			
Oral LD50	2059 mg/kg	Mouse	[5]
GHS Hazard Statements	H315, H319	Causes skin irritation, Causes serious eye irritation	[6] [9]
GHS Pictograms	Warning	[6]	
General Hazards	Harmful if swallowed, inhaled, or in contact with skin. [10] Contact with acids liberates very toxic gas (hydrogen cyanide). [10]	[10]	

Synthesis and Experimental Protocols

Nonanenitrile is commonly synthesized via a nucleophilic substitution reaction. A standard laboratory method involves the reaction of an 8-carbon alkyl halide, such as 1-bromo-octane, with an alkali metal cyanide, like sodium or potassium cyanide. This is a classic S_N2 reaction where the cyanide ion (CN^-) acts as a nucleophile, displacing the bromide ion.

Experimental Protocol: Synthesis of Nonanenitrile from 1-Bromo-octane

This protocol is a representative procedure for the synthesis of aliphatic nitriles.

Materials:

- 1-Bromo-octane
- Sodium Cyanide (NaCN)

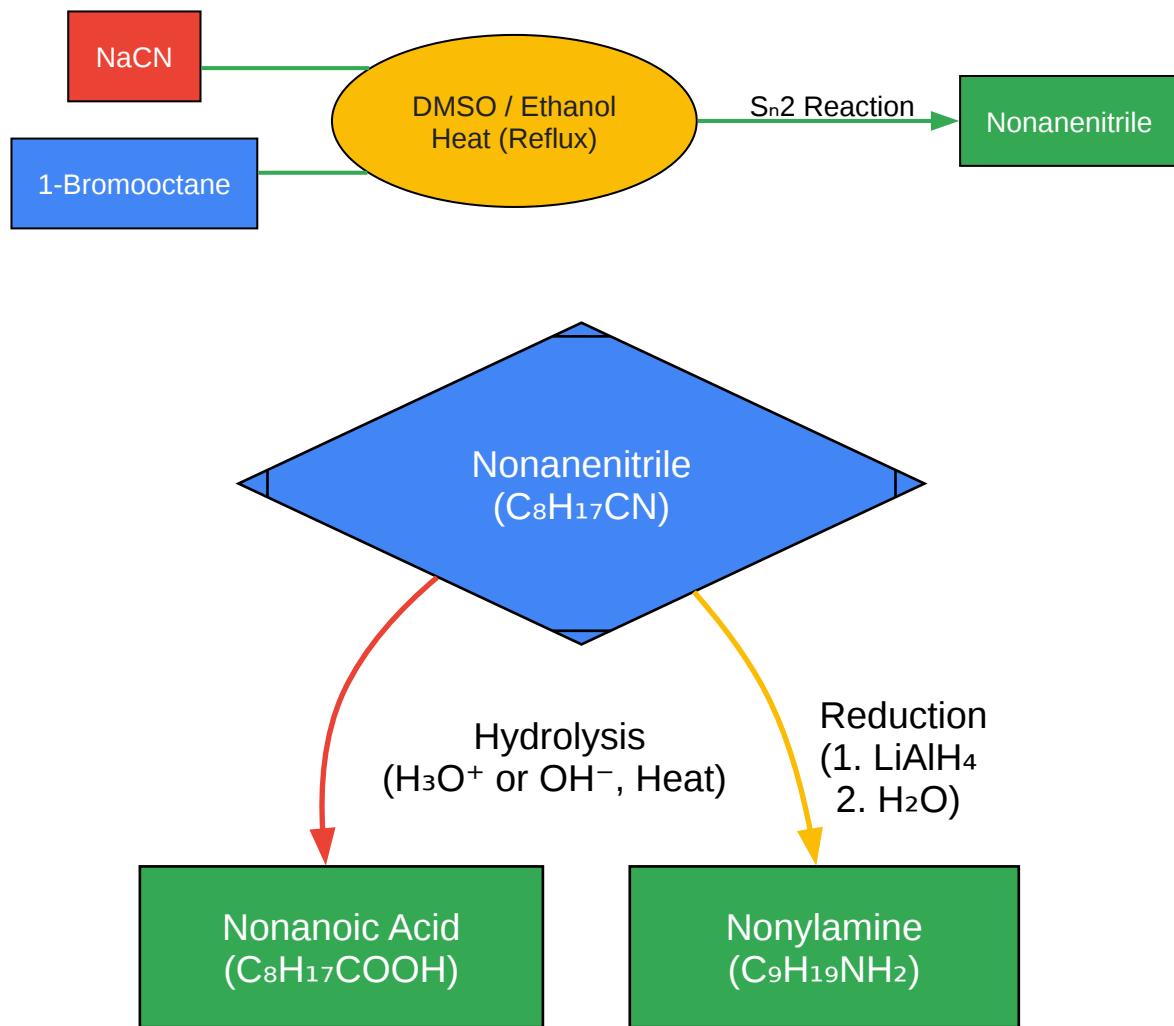
- Dimethyl Sulfoxide (DMSO) or Ethanol
- Diethyl ether
- Saturated Sodium Bicarbonate solution
- Saturated Sodium Chloride (brine) solution
- Anhydrous Magnesium Sulfate (MgSO_4)
- Reflux apparatus, Separatory funnel, Distillation apparatus

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide in a suitable solvent such as DMSO or aqueous ethanol.
- Nucleophilic Substitution: Slowly add 1-bromooctane to the stirred cyanide solution.
- Heating: Heat the reaction mixture under reflux for several hours to ensure the reaction goes to completion. The progress can be monitored by Gas Chromatography (GC).
- Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and diethyl ether.
- Extraction: Shake the funnel to extract the product into the ether layer. Separate the layers and wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally, brine.
- Drying and Filtration: Dry the ether layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
- Purification: Remove the solvent (diethyl ether) by rotary evaporation. The crude **Nonanenitrile** is then purified by vacuum distillation to yield a clear liquid.[3]

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals in a properly equipped facility, adhering to all necessary safety precautions, especially when handling highly toxic cyanides.

Chemical Reactivity and Applications


The cyano group in **Nonanenitrile** is a versatile functional group that can undergo several important transformations, making it a valuable intermediate in organic synthesis.[\[2\]](#)

- Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to form carboxylic acids.[\[11\]](#)[\[12\]](#) The hydrolysis of **Nonanenitrile** yields nonanoic acid. Under acidic conditions (e.g., heating with dilute HCl), the products are nonanoic acid and an ammonium salt.[\[11\]](#) Under basic conditions (e.g., heating with NaOH solution), the initial product is the sodium salt of the carboxylic acid (sodium nonanoate) and ammonia gas.[\[11\]](#) Acidification of the salt is then required to obtain the free nonanoic acid.[\[11\]](#)[\[13\]](#)
- Reduction: The nitrile group can be reduced to a primary amine.[\[14\]](#) Powerful reducing agents like lithium aluminum hydride (LiAlH₄) followed by an aqueous workup will convert **Nonanenitrile** to nonylamine (1-nanamine).[\[15\]](#) This reaction is a key step in synthesizing long-chain primary amines from alkyl halides via a nitrile intermediate.

These transformations make **Nonanenitrile** a precursor for producing nonanoic acid and nonylamine, which have applications in the synthesis of surfactants, lubricants, and pharmaceutical agents.[\[1\]](#)

Visualizing Chemical Workflows

The key chemical transformations of **Nonanenitrile** can be visualized as logical workflows.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. solubilityofthings.com [solubilityofthings.com]
- 2. CAS 2243-27-8: Nonanenitrile | CymitQuimica [cymitquimica.com]
- 3. 壬腈 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Nonanenitrile [webbook.nist.gov]
- 5. Nonanenitrile | CAS#:2243-27-8 | ChemsrC [chemsrc.com]
- 6. Nonanenitrile | C9H17N | CID 16715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. savemyexams.com [savemyexams.com]
- 13. youtube.com [youtube.com]
- 14. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 15. youtube.com [youtube.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Nonanenitrile (CAS 2243-27-8)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b147369#nonanenitrile-cas-number-2243-27-8\]](https://www.benchchem.com/product/b147369#nonanenitrile-cas-number-2243-27-8)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com